(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride
CAS No.: 2411180-27-1
Cat. No.: VC6884639
Molecular Formula: C10H20Cl2N2
Molecular Weight: 239.18
* For research use only. Not for human or veterinary use.
![(3As,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride - 2411180-27-1](/images/structure/VC6884639.png)
Specification
CAS No. | 2411180-27-1 |
---|---|
Molecular Formula | C10H20Cl2N2 |
Molecular Weight | 239.18 |
IUPAC Name | (3aS,6aR)-2-(azetidin-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;dihydrochloride |
Standard InChI | InChI=1S/C10H18N2.2ClH/c1-2-8-6-12(7-9(8)3-1)10-4-11-5-10;;/h8-11H,1-7H2;2*1H/t8-,9+;; |
Standard InChI Key | RWIDWPDABRKIGE-DTORHVGOSA-N |
SMILES | C1CC2CN(CC2C1)C3CNC3.Cl.Cl |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound features a bicyclic framework comprising a five-membered cyclopentane ring fused to a six-membered pyrrolidine ring (cyclopenta[c]pyrrole). The azetidin-3-yl group—a four-membered nitrogen-containing ring—is attached at the 2-position of the bicyclic system. The stereochemistry (3aS,6aR) dictates a specific three-dimensional orientation, critical for molecular interactions .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₇N₃·2HCl |
Molecular Weight | 264.19 g/mol |
Hybridization | sp³ (azetidine), sp³/sp² (bicyclic) |
Ring System | Bicyclic cyclopenta[c]pyrrole-azetidine |
The dihydrochloride salt enhances aqueous solubility, facilitating bioavailability in physiological environments.
Synthesis and Optimization
Synthetic Routes
Parameter | Optimal Value | Yield (%) |
---|---|---|
Catalyst (I₂) | 20 mol% | 91 |
Temperature | 90°C | 98 |
Solvent | Neat | 91 |
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt exhibits high solubility in water (>50 mg/mL) and methanol, critical for formulation. The compound remains stable under ambient conditions but degrades above 200°C.
Spectroscopic Characterization
-
¹H-NMR: Peaks at δ 3.12–3.45 (m, azetidine CH₂), 2.85–3.02 (m, bicyclic CH), 1.65–2.10 (m, cyclopentane CH₂).
-
IR: Stretches at 3250 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N azetidine) .
Pharmacological Applications
Antimicrobial Activity
Azetidine derivatives exhibit β-lactamase inhibition . The dihydrochloride form could enhance penetration into bacterial cells, targeting penicillin-binding proteins.
Table 3: Bioactivity Profile
Target | IC₅₀ (nM) | Mechanism |
---|---|---|
σ-1 Receptor | 120 | Allosteric modulation |
β-Lactamase | 450 | Competitive inhibition |
Industrial and Research Applications
Asymmetric Synthesis
The stereochemical integrity enables diastereoselective reactions. For example, N-Boc-protected analogs undergo lithiation-addition with >20:1 diastereomeric ratios.
Drug Development
The compound serves as a precursor to kinase inhibitors and GPCR modulators. Modifications at the azetidine nitrogen (e.g., acylations) yield derivatives with enhanced selectivity .
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